molecular formula C10H14N2S B082252 Thiourea, N-(1-methylethyl)-N'-phenyl- CAS No. 15093-36-4

Thiourea, N-(1-methylethyl)-N'-phenyl-

Cat. No. B082252
CAS RN: 15093-36-4
M. Wt: 194.3 g/mol
InChI Key: LFBMRUOVWMEFFZ-UHFFFAOYSA-N
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Description

Thiourea derivatives are an important class of compounds in organic chemistry due to their versatile applications in catalysis, organic synthesis, and materials science. Their unique structural features allow them to participate in a variety of chemical reactions and serve as key intermediates in the synthesis of complex molecules.

Synthesis Analysis

Thiourea derivatives are synthesized through a reaction involving an amine and isothiocyanate. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate, characterized by spectroscopy and X-ray crystallography (Yeo & Tiekink, 2019).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their chemical behavior. For instance, in solid-state, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea exists as the thioamide tautomer with an anti-disposition of the thioamide–N–H atoms and features intramolecular hydrogen bonding, contributing to its stability and reactivity (Yeo & Tiekink, 2019).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including cyclization and oxidation, to form a range of products such as 1,3-thiazines and 2-thiouracils, which are confirmed by spectroscopic methods (Dzurila et al., 1991).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as crystallinity and solubility, are influenced by their molecular structure. For example, N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea derivatives have been studied for their crystal morphology and optical properties, which are crucial for their applications in materials science (Kaminsky et al., 2010).

Scientific Research Applications

Applications in Biological Activities and Drug Metabolism

Thiourea derivatives, including N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea, have exhibited significant biological activities. Notably, certain derivatives have shown remarkable anticonvulsant activity, with in vivo metabolism studies conducted on rats to investigate the metabolic pathway of such compounds (Kaymakçıoğlu et al., 2003).

Role in Transition Metal Complexes

Research has focused on synthesizing various thiourea derivatives and their transition metal complexes. These complexes have been characterized by elemental and spectral studies, revealing that metals coordinate through the sulfur group of thioamide of ligands. Notably, in nickel complexes, nickel coordinates to both oxygen and sulfur, forming a square planar geometry, which is significant due to the biological activities these complexes exhibit, including analgesic, bactericidal, and insecticidal activities (Shadab & Aslam, 2014).

Safety And Hazards

The safety and hazards of “Thiourea, N-(1-methylethyl)-N’-phenyl-” are not directly available from the search results. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-phenyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMRUOVWMEFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164653
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N-(1-methylethyl)-N'-phenyl-

CAS RN

15093-36-4
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Record name N-Phenyl-N'-isopropylthiourea
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Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
Source EPA DSSTox
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Record name 15093-36-4
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